molecular formula C15H16N2O2S B2933070 N'-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 701227-95-4

N'-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2933070
CAS No.: 701227-95-4
M. Wt: 288.37
InChI Key: XNFKJMVNYZUQLO-UHFFFAOYSA-N
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Description

N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a 2,4-dimethylphenyl group and a thiophen-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with thiophen-2-ylmethyl chloride in the presence of a base, followed by the addition of ethanediamide. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases like triethylamine or sodium hydroxide may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide: can be compared with other ethanediamides that have different substituents on the phenyl or thiophenyl groups.

    N’-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.

    N’-(2,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]ethanediamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the thiophene ring, in particular, may impart unique electronic and steric properties.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFKJMVNYZUQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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